Cas no 1506842-92-7 (N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine)

N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine 化学的及び物理的性質
名前と識別子
-
- N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine
- N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine
- 1506842-92-7
- EN300-1745215
-
- インチ: 1S/C6H10N2OS/c1-5-7-3-6(10-5)4-8(2)9/h3,9H,4H2,1-2H3
- InChIKey: BHBUUKCDOVFDHU-UHFFFAOYSA-N
- ほほえんだ: S1C(C)=NC=C1CN(C)O
計算された属性
- せいみつぶんしりょう: 158.05138412g/mol
- どういたいしつりょう: 158.05138412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 112
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1745215-0.25g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.25g |
$814.0 | 2023-09-20 | ||
Enamine | EN300-1745215-5.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 5g |
$2566.0 | 2023-06-03 | ||
Enamine | EN300-1745215-0.1g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.1g |
$779.0 | 2023-09-20 | ||
Enamine | EN300-1745215-1.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 1g |
$884.0 | 2023-06-03 | ||
Enamine | EN300-1745215-10.0g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 10g |
$3807.0 | 2023-06-03 | ||
Enamine | EN300-1745215-2.5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 2.5g |
$1735.0 | 2023-09-20 | ||
Enamine | EN300-1745215-1g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 1g |
$884.0 | 2023-09-20 | ||
Enamine | EN300-1745215-0.05g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.05g |
$744.0 | 2023-09-20 | ||
Enamine | EN300-1745215-0.5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 0.5g |
$849.0 | 2023-09-20 | ||
Enamine | EN300-1745215-5g |
N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]hydroxylamine |
1506842-92-7 | 5g |
$2566.0 | 2023-09-20 |
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Kyoung Sunwoo,Kondapa Naidu Bobba,Ja-Yun Lim,Taegun Park,Arup Podder,June Seok Heo,Seung Gwan Lee,Jong Seung Kim Chem. Commun., 2017,53, 1723-1726
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamineに関する追加情報
Introduction to N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine (CAS No. 1506842-92-7)
N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine, a compound with the chemical identifier CAS No. 1506842-92-7, is a molecule of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of thiazole derivatives, which are well-known for their diverse biological activities and potential applications in medicinal chemistry. The structural features of this molecule, particularly the presence of a N-methyl group and a 2-methyl-1,3-thiazol-5-yl moiety, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for the development of novel therapeutic agents.
The thiazole core is a heterocyclic compound that has garnered considerable attention due to its wide range of biological functions. Thiazole derivatives are known to exhibit antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The specific substitution pattern in N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine imparts additional functionalities that enhance its potential as a pharmacophore. The hydroxylamine group, for instance, is a reactive site that can participate in various chemical transformations, making this compound a versatile intermediate in synthetic chemistry.
In recent years, there has been growing interest in exploring the pharmacological potential of thiazole-based compounds. Studies have demonstrated that modifications to the thiazole ring can significantly alter its biological activity. The introduction of alkyl and aryl groups at specific positions can enhance binding affinity to biological targets, leading to improved efficacy and reduced toxicity. The structure of N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine aligns with these principles, suggesting that it may be a promising candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of targeted therapies. The N-methyl group and the 2-methyl-1,3-thiazol-5-yl moiety provide multiple sites for functionalization, allowing chemists to tailor the molecule's properties for specific biological targets. This flexibility is particularly valuable in drug discovery efforts, where the ability to modify key structural features can lead to the identification of more potent and selective inhibitors.
The synthesis of N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine involves a series of well-established organic reactions. The construction of the thiazole ring typically begins with condensation reactions between appropriate precursors. Subsequent functionalization steps are employed to introduce the desired substituents. The hydroxylamine group is often introduced through nucleophilic substitution or reduction reactions. Each step in the synthesis is carefully optimized to ensure high yield and purity, which are critical for pharmaceutical applications.
The pharmacological evaluation of N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine has been ongoing in several research laboratories. Preliminary studies have shown that this compound exhibits interesting interactions with various biological targets. For example, it has been observed to inhibit certain enzymes involved in inflammatory pathways. These findings are particularly promising given the high prevalence of inflammatory diseases and the need for new therapeutic strategies.
The use of computational methods has also played a significant role in understanding the potential pharmacological activity of this compound. Molecular modeling techniques allow researchers to predict how N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine interacts with biological targets at the molecular level. These simulations provide valuable insights into binding affinities and mechanism-of-action, guiding experimental efforts and accelerating the drug discovery process.
In conclusion, N-methyl-N-(2-methyl-1,3-thiazol-5-yl)methylhydroxylamine (CAS No. 1506842-92-7) is a compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it an attractive scaffold for developing novel therapeutic agents. Ongoing studies continue to explore its pharmacological properties and synthetic applications, promising exciting developments in the near future.
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